2-Chloroethyl ((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a 2-chloroethyl group, an adamantylsulfamoyl moiety, and a carbamate functional group. This compound is often used in experimental and research settings due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate typically involves the reaction of 2-chloroethanol with 1-adamantylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cellular processes. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the carbamate nitrogen.
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate derivatives: Various derivatives with different substituents on the adamantyl or carbamate moieties.
Uniqueness
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the carbamate and chloroethyl groups offer reactivity and potential for further functionalization .
Properties
CAS No. |
116943-56-7 |
---|---|
Molecular Formula |
C13H21ClN2O4S |
Molecular Weight |
336.84 g/mol |
IUPAC Name |
2-chloroethyl N-(1-adamantylsulfamoyl)carbamate |
InChI |
InChI=1S/C13H21ClN2O4S/c14-1-2-20-12(17)15-21(18,19)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H,15,17) |
InChI Key |
COMMQFBYMKZQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.